Paroxetine Mesylate

Vue d'ensemble

Description

Le mésylate de paroxétine est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) utilisé principalement comme antidépresseur. Il est couramment prescrit pour le traitement du trouble dépressif majeur, du trouble obsessionnel-compulsif, du trouble panique, du trouble d’anxiété sociale, du trouble de stress post-traumatique, du trouble anxieux généralisé et du trouble dysphorique prémenstruel . Le mésylate de paroxétine est connu pour sa forte puissance et sa sélectivité dans l’inhibition de la recapture de la sérotonine, ce qui le rend efficace pour soulager les symptômes de ces troubles .

Mécanisme D'action

Le mésylate de paroxétine améliore l’activité sérotoninergique en inhibant la recapture présynaptique de la sérotonine par le transporteur de la sérotonine (SERT). Cette inhibition augmente le niveau de sérotonine dans la fente synaptique, ce qui contribue à soulager les symptômes de la dépression et de l’anxiété . Les cibles moléculaires impliquées comprennent le transporteur de la sérotonine et divers récepteurs dans le cerveau qui modulent l’humeur et l’anxiété .

Analyse Biochimique

Biochemical Properties

Paroxetine Mesylate plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This compound interacts with the serotonin transporter (SERT), binding to its active site and preventing serotonin reuptake . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By increasing serotonin levels, this compound modulates the activity of serotonin receptors, which are involved in numerous cellular functions such as mood regulation, appetite, and sleep . It also affects the expression of genes related to neurotransmission and neuroplasticity, contributing to its therapeutic effects . Furthermore, this compound has been observed to impact cellular metabolism by altering the levels of certain metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the serotonin transporter (SERT) and inhibiting serotonin reuptake. This binding stabilizes the transporter in a conformation that prevents serotonin from being transported back into the presynaptic neuron . This compound also interacts with other biomolecules, such as G protein-coupled receptors and kinases, which may contribute to its therapeutic effects . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to improve symptoms of depression and anxiety in animal models . At higher doses, this compound can cause toxic or adverse effects, such as alterations in reproductive function and metabolic disturbances . Threshold effects have also been observed, where the efficacy of this compound plateaus at certain dosages .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion . The metabolic pathways of this compound also involve interactions with other enzymes and cofactors, which can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by the serotonin transporter (SERT), which facilitates its uptake into presynaptic neurons . Once inside the cell, this compound can bind to intracellular proteins and receptors, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic terminals of neurons, where it interacts with the serotonin transporter (SERT) . This localization is crucial for its inhibitory effects on serotonin reuptake. Additionally, this compound can be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular functions . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du mésylate de paroxétine implique plusieurs étapes, en commençant par l’alcaloïde arécol. Le processus comprend généralement les étapes suivantes :

Préparation de l’intermédiaire pipéridine : L’arécol est utilisé pour préparer des intermédiaires pipéridine par le biais d’une série de réactions impliquant l’hydrogénation et la cyclisation.

Formation de la base de paroxétine : L’intermédiaire pipéridine est ensuite réagi avec le 4-fluoro-α-méthyl styrène pour former la base de paroxétine.

Conversion en sel de méthanesulfonate : La base de paroxétine est finalement convertie en mésylate de paroxétine en la faisant réagir avec l’acide méthanesulfonique.

Méthodes de production industrielle

La production industrielle du mésylate de paroxétine suit des voies de synthèse similaires, mais elle est optimisée pour les opérations à grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction, des étapes de purification et de l’assurance qualité afin de garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le mésylate de paroxétine subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction sont moins fréquentes pour le mésylate de paroxétine.

Substitution : Des réactions de substitution peuvent se produire, en particulier celles impliquant l’atome de fluor sur le cycle aromatique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Substitution : Des réactifs tels que l’hydroxyde de sodium et d’autres bases peuvent faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont généralement des métabolites inactifs qui sont excrétés par l’organisme .

Applications de la recherche scientifique

Le mésylate de paroxétine a une large gamme d’applications en recherche scientifique :

Applications De Recherche Scientifique

Paroxetine mesylate has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Composés similaires

Fluoxétine : Un autre ISRS avec un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes.

Sertraline : Un ISRS également utilisé pour traiter la dépression et les troubles anxieux.

Citalopram : Un ISRS ayant un profil thérapeutique similaire mais une structure chimique différente.

Unicité du mésylate de paroxétine

Le mésylate de paroxétine est unique par sa forte puissance et sa sélectivité pour le transporteur de la sérotonine. Il a une demi-vie relativement courte par rapport aux autres ISRS, ce qui peut influencer son profil de dosage et de sevrage . De plus, le mésylate de paroxétine est connu pour sa formulation à libération contrôlée, ce qui réduit la probabilité de nausées associées à son utilisation .

Propriétés

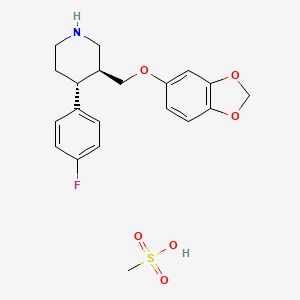

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3.CH4O3S/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-5(2,3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,2,3,4)/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIJTGJXUHTGGZ-RVXRQPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944385 | |

| Record name | Paroxetine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217797-14-3 | |

| Record name | Paroxetine Mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217797143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-trans-4-(4-Fluorphenyl)-3-{[3,4-(methylendioxy)phenoxy]methyl}piperidin- mesyla | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROXETINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M711N184JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.